molecular formula C9H13N3 B1604085 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine CAS No. 886366-73-0

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine

Cat. No. B1604085
M. Wt: 163.22 g/mol
InChI Key: PARDOACEHOFKBI-UHFFFAOYSA-N
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Description

“2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine” is a synthetic compound that has a wide variety of applications in scientific research. It is also known as THBD or Tetrahydrobenzodiazepine. The compound is a yellow to brown solid and has a molecular weight of 236.14 .


Synthesis Analysis

The synthesis of benzodiazepines, which are closely related to 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine, has been reported by several groups . For instance, Baxendale described a flow synthesis of benzodiazepines as a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .


Molecular Structure Analysis

The molecular formula of “2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine” is C9H13N3 . The InChI code is 1S/C9H13N3.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6,10H2;2*1H .


Chemical Reactions Analysis

The compound has been used in laboratory experiments to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs. A novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed .


Physical And Chemical Properties Analysis

The compound is a yellow to brown solid with a molecular weight of 236.14 . It has a storage temperature of 2-8°C .

Safety And Hazards

The compound has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it can cause skin burns, eye damage, and may be harmful if swallowed or inhaled .

Future Directions

Benzodiazepines, closely related to 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine, have significant applications in the pharmaceutical industry . They are continuously being studied for their potential therapeutic applications, and new methods for their synthesis are being developed . This suggests that there could be future research opportunities in studying “2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine” and its potential applications.

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARDOACEHOFKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649680
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine

CAS RN

886366-73-0
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine

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